Basic Blue 54

Description

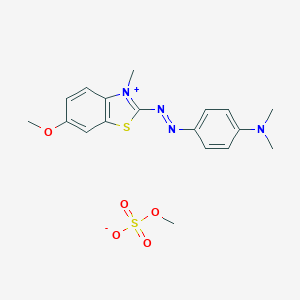

The exact mass of the compound 2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N4OS.CH4O4S/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5-6(2,3)4/h5-11H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSURVRJJSLSOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38901-83-6 (Parent) | |

| Record name | C.I. Basic Blue 54 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015000596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30879827 | |

| Record name | C.I. Basic Blus 54 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15000-59-6 | |

| Record name | Basic Blue 54 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15000-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 54 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015000596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Blus 54 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of Basic Blue 54

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectral properties of the cationic azo dye, Basic Blue 54 (C.I. 11052; CAS Number: 15000-59-6). Due to a scarcity of publicly available, peer-reviewed data specifically for Basic Blue 54, this document combines the available information with data from structurally similar compounds and outlines standardized experimental protocols for the determination of its spectral characteristics.

Chemical and Physical Properties

Basic Blue 54 is a monoazo dye containing a benzothiazole group.[1] Its chemical structure is 2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium.[2] It is described as a bright blue or blue-green powder.[1][3]

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₂N₄O₅S₂ | [4] |

| Molecular Weight | 438.52 g/mol | [4] |

| CAS Number | 15000-59-6 | [4] |

| C.I. Name | Basic Blue 54 | [1] |

| C.I. Number | 11052 | [1] |

| Physical Description | Bright blue / Blue-green powder | [1][3] |

Spectral Properties

Detailed and verified spectral data for Basic Blue 54 are not extensively reported in the scientific literature. The following table summarizes the available data and provides context from related compounds.

| Spectral Property | Value | Remarks | Source |

| Absorption Maximum (λmax) | Not explicitly found for Basic Blue 54. | A study on a "Basic Blue" dye reported a λmax of 671 nm.[5] Structurally related benzothiazole azo dyes exhibit absorption maxima in the violet to blue region of the spectrum.[6] | N/A |

| Molar Absorptivity (ε) | Not explicitly found for Basic Blue 54. | A study on a "Basic Blue" dye reported a molar absorptivity of 6.1 x 10⁴ M⁻¹cm⁻¹.[5] A series of benzothiazole-based bis-azo cationic dyes showed molar extinction coefficients in the range of 2.6 - 4.7 x 10⁴ M⁻¹cm⁻¹.[6] | N/A |

| Emission Maximum (λem) | Not explicitly found. | Benzothiazole-based azo dyes have been reported to fluoresce in the range of 409–494 nm.[6] | N/A |

| Fluorescence Quantum Yield (Φ) | Not explicitly found. | The quantum yield of fluorescent dyes can vary significantly based on molecular structure and solvent environment.[7] | N/A |

Experimental Protocols

The following are detailed methodologies for the determination of the key spectral properties of a dye such as Basic Blue 54.

3.1. Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity of a dye using a UV-Vis spectrophotometer.[8][9]

-

Preparation of Stock Solution: Accurately weigh a small amount of Basic Blue 54 and dissolve it in a suitable solvent (e.g., deionized water, ethanol, or methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.[10]

-

Blank Measurement: Fill a cuvette with the pure solvent used for the dye solutions and place it in the spectrophotometer. Measure the absorbance across the desired wavelength range (e.g., 300-800 nm) to obtain a baseline (blank) spectrum.[11]

-

Sample Measurement: Record the absorption spectra for each of the standard solutions.

-

Determination of λmax: Identify the wavelength at which the maximum absorbance occurs for the dye. This is the λmax.

-

Beer-Lambert Law Plot: Plot the absorbance at λmax versus the concentration of the standard solutions. The plot should be linear.

-

Calculation of Molar Absorptivity: The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot according to the equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The slope of the line will be equal to εb.

3.2. Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield.[12][13]

-

Preparation of Sample and Standard Solutions: Prepare a dilute solution of Basic Blue 54 in a suitable solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[14] Prepare a solution of a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G or Cresyl Violet).

-

Fluorometer Setup: Turn on the fluorescence spectrophotometer and allow the excitation source to stabilize.

-

Measurement of Emission Spectra:

-

Set the excitation wavelength to the λmax of the standard. Record its emission spectrum.

-

Set the excitation wavelength to the λmax of Basic Blue 54. Record its emission spectrum.

-

-

Measurement of Absorbance: Measure the absorbance of both the Basic Blue 54 solution and the standard solution at their respective excitation wavelengths using a UV-Vis spectrophotometer.

-

Calculation of Relative Quantum Yield: The fluorescence quantum yield (Φ) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' refers to Basic Blue 54 and 'std' refers to the standard.

-

Mandatory Visualizations

The following diagram illustrates a general experimental workflow for the spectral characterization of a dye.

Caption: Workflow for determining spectral properties of a dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. basicdye.com [basicdye.com]

- 4. Basic blue 54 | 15000-59-6 | FB179781 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole-Based Bis-azo Cationic Fluorescent Dyes with Extended Conjugated Systems: Synthesis and Properties | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nist.gov [nist.gov]

- 13. uv.es [uv.es]

- 14. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]

Basic Blue 54 chemical structure and formula

An In-Depth Technical Guide to Basic Blue 54 (C.I. 11052)

This document provides a comprehensive technical overview of Basic Blue 54, a cationic dye belonging to the single azo class.[1] It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its chemical structure, properties, and synthesis.

Basic Blue 54 is an organic compound identified by CAS Number 15000-59-6.[1][2][3][4][5] The molecule consists of a cationic benzothiazolium-based azo structure with a methyl sulfate counter-ion. The core structure features a 2-[[4-(dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium cation.[5][6]

The molecular formula of the complete salt is C18H22N4O5S2, and its molecular weight is 438.52 g/mol .[1][2][3][4][5] The cationic portion of the molecule alone has a formula of C17H19N4OS+ and a molecular weight of 327.424 g/mol .[7][8]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic blue 54 | 15000-59-6 | FB179781 | Biosynth [biosynth.com]

- 3. Basic Blue 54|Cationic Blue 2RL|CAS No:15000-59-6 - Basic dye [chinainterdyes.com]

- 4. Basic Blue 54 Dyes High-Quality Industrial Dye at Best Price [dyestuff.co.in]

- 5. chemwhat.com [chemwhat.com]

- 6. 15000-59-6 CAS MSDS (Basic Blue 54) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. C.I. Basic Blue 54 | C17H19N4OS+ | CID 147317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Basic Blue 54 | CAS#:15000-59-6 | Chemsrc [chemsrc.com]

C.I. 11052 (Basic Red 2/Safranine T): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of C.I. 11052, also known as Basic Red 2 and Safranine T. This document includes key data, detailed experimental protocols for property determination, and a workflow diagram for its primary application in microbiology.

Core Properties of C.I. 11052

C.I. 11052 is a cationic azine dye widely utilized as a biological stain, particularly as a counterstain in the Gram staining protocol.[1][2] It is also employed in histology to stain nuclei red and for the detection of cartilage, mucin, and mast cell granules.[2][3]

Physicochemical and Molecular Data

The fundamental properties of C.I. 11052 are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₉ClN₄ | [1][3][4][5][6] |

| Molecular Weight | 350.85 g/mol | [1][3][4][6][7][8][9][10][11][12][13] |

| Appearance | Reddish-brown to dark brown or violet powder | [1][3][4] |

| Melting Point | >240°C (decomposes) | [1][4][13][14] |

| Solubility | Soluble in water and ethanol. | [1][2][4][13] |

| UV-Vis Absorption Maxima (in water) | ~520 nm and ~276 nm | [15][16] |

| CAS Number | 477-73-6 | [5][6][9][10] |

| Synonyms | Basic Red 2, Safranine T, Safranin O, Gossypimine | [1][2][9][10] |

Experimental Protocols

Detailed methodologies for determining the key properties of C.I. 11052 are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of C.I. 11052 can be determined using the capillary method with a melting point apparatus.[4][5][7][14]

Materials:

-

C.I. 11052 (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered C.I. 11052 is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder to a height of 1-2 mm.[5][14]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4][5]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure an accurate reading.[4]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[4][7] For pure compounds, this range is typically narrow.[4]

Determination of Solubility

A qualitative and semi-quantitative assessment of the solubility of C.I. 11052 in water and ethanol can be performed as follows.

Materials:

-

C.I. 11052

-

Distilled water

-

Ethanol

-

Test tubes

-

Vortex mixer

-

Spectrophotometer (for quantitative analysis)

Procedure:

-

Qualitative Assessment:

-

Add a small, measured amount of C.I. 11052 to separate test tubes containing distilled water and ethanol.

-

Agitate the tubes vigorously using a vortex mixer.[17]

-

Visually inspect for the dissolution of the solid and the formation of a colored solution. C.I. 11052 should dissolve to form a red solution in both solvents.[4]

-

-

Semi-Quantitative Assessment (Serial Dilutions):

-

Prepare a stock solution of C.I. 11052 in the desired solvent (e.g., 1 mg/mL).

-

Perform serial dilutions to determine the concentration at which the dye is no longer fully soluble.

-

For a more precise determination, a "solubility titration" method can be employed, where the dye is added incrementally to the solvent, and the absorbance or light scattering is measured. A sharp change indicates the solubility limit has been exceeded.[18]

-

UV-Visible Spectroscopy

The absorption spectrum of C.I. 11052 can be obtained using a UV-Visible spectrophotometer to identify its characteristic absorption maxima.

Materials:

-

C.I. 11052

-

Distilled water (or other appropriate solvent)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of C.I. 11052 in distilled water. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to stabilize.[19]

-

Set the wavelength range to scan (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a cuvette with the solvent (distilled water) to be used as a blank and place it in the spectrophotometer to zero the instrument.[19]

-

Sample Measurement: Rinse a cuvette with the C.I. 11052 solution, then fill it and place it in the sample holder.[19]

-

Data Acquisition: Run the scan to obtain the absorption spectrum. The resulting plot will show absorbance as a function of wavelength, with peaks at the wavelengths of maximum absorption (λmax). For Safranine T, these are typically around 520 nm and 276 nm.[15][16]

Experimental Workflow: Gram Staining

C.I. 11052 is a critical component of the Gram staining procedure, where it acts as a counterstain to differentiate between Gram-positive and Gram-negative bacteria.[1][2][6][8][11] The workflow for this differential staining technique is illustrated below.

In this process, Gram-positive bacteria, with their thick peptidoglycan cell wall, retain the crystal violet-iodine complex after decolorization and appear purple.[6] In contrast, the thinner peptidoglycan layer of Gram-negative bacteria does not retain the primary stain, and these cells are subsequently colored pink or red by the safranin counterstain.[6]

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Safranin - Wikipedia [en.wikipedia.org]

- 3. conductscience.com [conductscience.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. microbenotes.com [microbenotes.com]

- 7. pennwest.edu [pennwest.edu]

- 8. microxpress.in [microxpress.in]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Gram Staining [serc.carleton.edu]

- 12. Photoelectrocatalytic Detection and Degradation Studies of a Hazardous Textile Dye Safranin T - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. byjus.com [byjus.com]

- 15. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Mechanism of Action of Cationic Dyes on Acrylic Fibers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of cationic dyes on acrylic fibers. It delves into the fundamental principles governing the dyeing process, from the initial molecular interactions to the final fixation of the dye. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these complex interactions for applications in materials science and beyond.

Core Principles of Cationic Dyeing on Acrylic Fibers

The dyeing of acrylic fibers with cationic (or basic) dyes is a highly efficient process rooted in the fundamental electrostatic attraction between the dye and the fiber. Unlike many other synthetic fibers that are challenging to dye, acrylic fibers are specifically engineered to possess anionic dye sites, making them highly receptive to cationic colorants.

The Chemical Nature of Acrylic Fibers

Standard acrylic fibers are polymers composed of at least 85% acrylonitrile units. Homopolymers of polyacrylonitrile (PAN) are difficult to dye due to their compact structure and lack of dye-receptive functional groups.[1][2][3] To overcome this, commercial acrylic fibers are produced as copolymers, incorporating anionic co-monomers during polymerization.[2][4] These co-monomers introduce negatively charged groups into the fiber structure, which act as dyeing sites. The most common anionic groups are:

-

Sulfonate groups (-SO₃⁻): Introduced through co-monomers like sodium styrene sulfonate or as residues from persulfate polymerization initiators.[1][5]

-

Carboxylate groups (-COO⁻): Incorporated using co-monomers such as acrylic acid or itaconic acid.[1][5]

These anionic groups are responsible for the strong affinity of acrylic fibers for positively charged cationic dyes.[5]

The Chemical Nature of Cationic Dyes

Cationic dyes, also known as basic dyes, are organic colorants that possess a positive charge in their molecular structure.[2] When dissolved in water, they dissociate into a colored cation and a colorless anion (e.g., chloride).[6] The positive charge is typically located on a nitrogen atom, either as a quaternary ammonium group or within a delocalized heterocyclic system.[3] This positive charge is the key to their interaction with the anionic sites on acrylic fibers. Cationic dyes are known for their high tinctorial strength and ability to produce bright, vibrant shades on acrylic fibers.[2]

The Dyeing Mechanism: A Step-by-Step Process

The dyeing of acrylic fibers with cationic dyes can be described as a multi-step process involving the transport of the dye from the aqueous dyebath to the anionic sites within the fiber. The fundamental steps are adsorption, diffusion, and fixation.[2]

-

Adsorption: Initially, the cationic dye molecules are adsorbed onto the surface of the acrylic fiber. This process is driven by the strong electrostatic attraction between the positively charged dye cations and the negatively charged anionic groups on the fiber surface. This initial adsorption is rapid.[7]

-

Diffusion: For the dye to penetrate the fiber, the temperature of the dyebath must be raised above the glass transition temperature (Tg) of the acrylic fiber, which is typically between 75-85°C.[8] Above the Tg, the polymer chains in the amorphous regions of the fiber gain sufficient mobility, creating transient voids that allow the dye molecules to diffuse from the surface into the fiber's interior.[9] The rate of diffusion is a critical factor in achieving a level (uniform) dyeing.

-

Fixation: Once inside the fiber, the cationic dye molecules form strong ionic bonds with the anionic dye sites.[7] This electrostatic interaction effectively "fixes" the dye within the fiber, resulting in dyeings with good wet fastness properties.[10]

The overall dyeing process can be visualized as an ion-exchange reaction where the cationic dye molecules in the dyebath exchange with counter-ions at the anionic sites within the fiber.

Quantitative Data on Dyeing Parameters

The efficiency and quality of cationic dyeing on acrylic fibers are influenced by several key parameters. The following tables summarize the quantitative effects of these parameters on dye uptake.

Effect of Temperature on Dye Uptake

Temperature is a critical factor, primarily due to its influence on the fiber's glass transition temperature (Tg).

| Temperature (°C) | Dye Uptake Rate | Observations |

| < 75 | Very low | Below the Tg of the acrylic fiber, the polymer structure is too compact for significant dye diffusion.[8] |

| 75 - 85 | Rapidly increases | As the temperature surpasses the Tg, the polymer chains become more mobile, allowing for rapid dye diffusion and uptake.[8] |

| > 85 | High | The rate of dyeing is high, necessitating careful control to ensure even coloration.[8] |

| 95 - 100 | Optimal for fixation | This temperature range is commonly used to ensure good dye penetration and fixation.[11] |

Effect of pH on Dye Exhaustion

The pH of the dyebath influences the charge of both the dye and the fiber, thereby affecting the dyeing process.

| pH Range | Effect on Dyeing | Rationale |

| < 4.5 | May cause dye precipitation and uneven dyeing. | Some cationic dyes may have reduced solubility at very low pH.[11] |

| 4.5 - 5.5 | Optimal for dyeing. | This slightly acidic range ensures the stability of most cationic dyes and promotes a favorable electrostatic attraction between the dye and fiber.[11][12] |

| > 6.0 | Reduced dye-fiber attraction, leading to paler shades and poor exhaustion. | At higher pH, the dissociation of carboxylic acid groups in the fiber is suppressed, reducing the number of available anionic sites.[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the dyeing of acrylic fibers with cationic dyes.

Protocol for Laboratory-Scale Dyeing of Acrylic Fibers

This protocol outlines a typical procedure for dyeing acrylic fabric with a cationic dye in a laboratory setting.

Materials and Equipment:

-

Acrylic fabric sample (e.g., 5 grams)

-

Cationic dye (e.g., C.I. Basic Red 12)

-

Acetic acid (to adjust pH)

-

Sodium acetate (as a buffering agent)

-

Glauber's salt (sodium sulfate, as an electrolyte/leveling agent)

-

Retarder (cationic or anionic, optional)

-

Laboratory dyeing machine (e.g., Ahiba machine) or a beaker with a magnetic stirrer and hot plate

-

pH meter

-

Graduated cylinders and pipettes

-

Beakers

-

Distilled water

Procedure:

-

Sample Preparation: Weigh a 5-gram sample of acrylic fabric.

-

Dye Bath Preparation:

-

Calculate the required amount of dye based on the desired shade depth (e.g., 1% on weight of fiber, owf).

-

Prepare a stock solution of the dye (e.g., 1 g/L).

-

In a beaker, add the required volume of dye stock solution to distilled water to achieve the desired liquor ratio (e.g., 1:40).

-

Add auxiliaries to the dyebath. A typical formulation would be:

-

-

Dyeing Process:

-

Place the acrylic fabric sample in the dyebath at an initial temperature of around 60°C.[2]

-

Raise the temperature of the dyebath to the dyeing temperature (e.g., 95-100°C) at a controlled rate of 1-2°C per minute.[8]

-

Hold the temperature at the dyeing temperature for 30-60 minutes to allow for dye diffusion and fixation.[2]

-

After dyeing, cool the dyebath slowly to about 60°C.

-

-

Rinsing and Drying:

-

Remove the dyed fabric from the dyebath.

-

Rinse the fabric thoroughly with warm water, followed by cold water, until the rinse water is clear.

-

Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a low temperature.

-

Protocol for Determining Adsorption Isotherms

This protocol describes how to determine the adsorption isotherm (e.g., Langmuir or Freundlich) for a cationic dye on acrylic fibers.

Materials and Equipment:

-

Acrylic fibers

-

Cationic dye

-

Constant temperature water bath with a shaker

-

UV-Vis spectrophotometer

-

A series of flasks or vials

-

pH meter

-

Analytical balance

Procedure:

-

Prepare a series of dye solutions of known concentrations in a buffer solution of the desired pH (e.g., 4.5).

-

Accurately weigh equal amounts of acrylic fibers (e.g., 0.1 g) and place them into each flask.

-

Add a known volume (e.g., 50 mL) of each dye solution to the flasks containing the fibers.

-

Place the flasks in the constant temperature water bath and shake for a sufficient time to reach equilibrium (this should be determined from a preliminary kinetic study).

-

After reaching equilibrium, remove the flasks and allow the fibers to settle.

-

Carefully take an aliquot of the supernatant from each flask and measure its absorbance using the UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

-

Using a pre-determined calibration curve for the dye, calculate the final concentration of the dye remaining in the solution (Ce).

-

Calculate the amount of dye adsorbed per unit mass of the fiber at equilibrium (qe) using the following equation:

-

qe = (C₀ - Ce) * V / m

-

Where:

-

C₀ is the initial dye concentration.

-

Ce is the equilibrium dye concentration.

-

V is the volume of the dye solution.

-

m is the mass of the acrylic fibers.

-

-

-

Plot qe versus Ce to obtain the adsorption isotherm. The data can then be fitted to isotherm models such as the Langmuir and Freundlich equations to determine the adsorption parameters.

Protocol for Evaluating Wash Fastness (ISO 105-C06)

This protocol provides a summary of the ISO 105-C06 standard test method for assessing the color fastness to washing of dyed acrylic textiles.

Materials and Equipment:

-

Dyed acrylic fabric specimen (40 mm x 100 mm)

-

Multifiber adjacent fabric (containing acetate, cotton, nylon, polyester, acrylic, and wool)

-

Launder-Ometer or a similar washing fastness tester

-

Stainless steel balls (6 mm diameter)

-

ECE reference detergent

-

Sodium perborate (if required by the specific test procedure)

-

Grey scale for assessing color change and staining

-

Color matching cabinet

Procedure:

-

Specimen Preparation: Sew the dyed acrylic specimen to a piece of multifiber adjacent fabric of the same size along one of the shorter edges.[14]

-

Washing Solution Preparation: Prepare a washing solution according to the specific test conditions outlined in ISO 105-C06 (e.g., 4 g/L ECE detergent).[14]

-

Washing Process:

-

Place the composite specimen in a stainless steel container of the Launder-Ometer.

-

Add the specified volume of the washing solution and the required number of stainless steel balls.[14]

-

Run the Launder-Ometer for the specified time and at the specified temperature (e.g., 40°C for 30 minutes for a mild wash).[14]

-

-

Rinsing and Drying:

-

After the washing cycle, remove the specimen and rinse it thoroughly with warm and then cold water.

-

Squeeze out the excess water and separate the acrylic specimen from the multifiber fabric (except at the stitched edge).

-

Dry the specimens in air at a temperature not exceeding 60°C.

-

-

Assessment:

-

Allow the dried specimens to condition for at least 4 hours.

-

Assess the change in color of the dyed acrylic specimen using the grey scale for color change.

-

Assess the degree of staining on each of the six fiber types in the multifiber adjacent fabric using the grey scale for staining. The assessment should be done in a standardized color matching cabinet.

-

Visualizing the Mechanism and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical structures, interactions, and workflows involved in the dyeing of acrylic fibers with cationic dyes.

References

- 1. Synthesis of Self-Colored Thermal Stabilized Acrylonitrile / Itaconic Copolymers – Oriental Journal of Chemistry [orientjchem.org]

- 2. textilelearner.net [textilelearner.net]

- 3. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]

- 4. IGTPAN [igtpan.com]

- 5. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 6. Colour fastness | Centexbel [centexbel.be]

- 7. BASIC RED 12|Basic Red FF|CAS No:6320-14-5 - Basic dye [chinainterdyes.com]

- 8. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 9. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]

- 10. researchgate.net [researchgate.net]

- 11. autumnchem.com [autumnchem.com]

- 12. Factors affecting cationic dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 13. scribd.com [scribd.com]

- 14. textilelearner.net [textilelearner.net]

An In-depth Technical Guide to the Photophysical Properties of Basic Blue 54

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Blue 54, also known as C.I. 11052 and Cationic Blue 2RL, is a monoazo cationic dye recognized for its bright blue hue.[1][2] Primarily utilized in the textile industry for dyeing acrylic fibers, its potential applications in scientific research, particularly in areas requiring fluorescent probes, necessitate a thorough understanding of its photophysical properties.[1][2] This technical guide provides a comprehensive overview of the fundamental photophysical characteristics of Basic Blue 54, details the experimental protocols for their determination, and serves as a resource for researchers interested in the spectroscopic analysis of cationic dyes. While specific experimental values for some of Basic Blue 54's photophysical parameters are not widely reported in scientific literature, this guide outlines the methodologies to obtain them.

Introduction

Basic Blue 54 is a synthetic organic dye belonging to the thiazole azo class.[1] Its chemical structure, characterized by a delocalized positive charge, makes it highly soluble in polar solvents and facilitates its binding to negatively charged substrates such as polyacrylonitrile fibers.[3] The interaction of such dyes with light is governed by their electronic structure, leading to absorption in the visible region of the electromagnetic spectrum and, potentially, fluorescence emission. The key photophysical parameters that define these interactions include the absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties are critical for applications in fluorescence microscopy, sensing, and as tracers in biological systems.

Physicochemical Properties of Basic Blue 54

A summary of the known physicochemical properties of Basic Blue 54 is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | Basic Blue 54 | [1] |

| C.I. Number | 11052 | [1][2] |

| CAS Number | 15000-59-6 | [1][2] |

| Synonyms | Cationic Blue 2RL, Catonic Brilliant Blue RL | [2] |

| Molecular Formula | C₁₈H₂₂N₄O₅S₂ | [1] |

| Molecular Weight | 438.52 g/mol | [1] |

| Appearance | Blue-green powder | [2] |

| Solubility in Water | 10 g/L at 20 °C | [1] |

| Absorption Maximum (λmax) | Not reported in the literature. | |

| Emission Maximum (λem) | Not reported in the literature. | |

| Molar Extinction Coefficient (ε) | Not reported in the literature. | |

| Fluorescence Quantum Yield (ΦF) | Not reported in the literature. | |

| Fluorescence Lifetime (τF) | Not reported in the literature. |

Experimental Protocols for Photophysical Characterization

The following section details the standard experimental methodologies for determining the core photophysical properties of a fluorescent dye like Basic Blue 54.

Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Solution Preparation: Prepare a stock solution of Basic Blue 54 of known concentration in a suitable solvent (e.g., water, ethanol, or methanol). From this stock, create a series of dilutions.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record the absorption spectra of the diluted solutions over a relevant wavelength range (e.g., 300-800 nm).

-

Use a cuvette containing the pure solvent as a reference.

-

Ensure that the absorbance values at the peak maxima fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem) and the relative fluorescence quantum yield (ΦF).

Methodology:

-

Solution Preparation: Prepare a dilute solution of Basic Blue 54 with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λmax determined from absorption spectroscopy.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

The peak of this spectrum corresponds to the λem.

-

-

Relative Quantum Yield Determination:

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to Basic Blue 54 (e.g., Rhodamine 6G or Cresyl Violet).

-

Prepare solutions of the standard and the sample with closely matched absorbances at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (ΦF,S) using the following equation: ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2) where ΦF,R is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τF).

Methodology:

-

Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) is a common and robust technique. This setup includes a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode), a sample holder, a fast and sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited with short pulses of light at its absorption maximum.

-

The detector measures the arrival times of the emitted photons relative to the excitation pulses.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τF), where I0 is the intensity at time zero and τF is the fluorescence lifetime.

-

Visualization of Experimental Workflow

The general workflow for the photophysical characterization of a dye like Basic Blue 54 is depicted in the following diagram.

Caption: Workflow for Photophysical Characterization.

Signaling Pathways and Logical Relationships

As Basic Blue 54 is primarily an industrial dye, there is no information available in the scientific literature regarding its involvement in specific biological signaling pathways. However, a logical diagram illustrating the relationship between the fundamental photophysical processes of a dye molecule is presented below.

Caption: Jablonski Diagram of Photophysical Processes.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of Basic Blue 54 and provided detailed experimental protocols for the determination of its core photophysical parameters. While a complete photophysical profile with quantitative data for absorption and emission maxima, quantum yield, and lifetime is not currently available in the public domain, the methodologies outlined herein provide a clear pathway for researchers to obtain this critical information. A comprehensive understanding of these properties is essential for unlocking the potential of Basic Blue 54 and similar cationic dyes in advanced scientific and biomedical applications beyond their traditional use in the textile industry. Further research into the photophysics of this and other industrial dyes could reveal novel functionalities and applications.

References

In-Depth Technical Guide: Aggregation of Basic Blue 54 Dye in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aggregation behavior of Basic Blue 54, a cationic mono-azo dye, in aqueous solutions. While specific quantitative data for Basic Blue 54 is not extensively available in public literature, this document extrapolates its expected behavior based on studies of structurally similar cationic dyes. It also details the experimental methodologies crucial for investigating its aggregation properties.

Introduction to Dye Aggregation

The self-assembly of dye molecules in solution, known as aggregation, is a phenomenon driven by intermolecular forces such as van der Waals forces, hydrophobic interactions, and electrostatic interactions. This process significantly influences the tinctorial and photophysical properties of the dye. Aggregates are typically classified as H-aggregates (hypsochromic or blue-shifted absorption band) or J-aggregates (bathochromic or red-shifted absorption band), corresponding to parallel (sandwich-like) or head-to-tail arrangements of the dye molecules, respectively. For cationic dyes like Basic Blue 54, aggregation is a critical factor affecting their application in various fields, including textiles, printing, and biomedical imaging.

Factors Influencing Aggregation

Several factors can influence the extent and nature of Basic Blue 54 aggregation in an aqueous environment:

-

Concentration: An increase in dye concentration generally promotes aggregation as it increases the probability of intermolecular interactions.

-

Temperature: The effect of temperature is complex. Typically, an increase in temperature provides thermal energy that can disrupt aggregates, leading to a decrease in aggregation. However, for some systems, hydrophobic interactions strengthen with a moderate increase in temperature, initially promoting aggregation.

-

Ionic Strength: The addition of electrolytes can significantly impact the aggregation of ionic dyes. For cationic dyes, the presence of anions can shield the electrostatic repulsion between positively charged dye molecules, thereby promoting aggregation.

-

pH: The pH of the solution can affect the charge and electronic structure of the dye molecule, which in turn can influence its aggregation behavior.

-

Solvent Composition: The presence of organic co-solvents can disrupt the hydrophobic interactions that often drive aggregation in aqueous solutions, leading to a decrease in aggregation.

Logical Workflow for Investigating Dye Aggregation

The following diagram illustrates a logical workflow for the systematic investigation of dye aggregation in aqueous solutions.

Expected Aggregation Behavior of Basic Blue 54

Basic Blue 54 is a cationic mono-azo dye with a benzothiazole ring system. Based on the behavior of similar cationic dyes, the following aggregation characteristics in aqueous solution are anticipated.

Quantitative Data Summary

The following tables summarize the expected (hypothetical) quantitative data for Basic Blue 54 aggregation in a neutral aqueous buffer at 25°C. These values are illustrative and would need to be determined experimentally.

Table 1: Critical Aggregation Concentration (CAC) of Basic Blue 54

| Experimental Technique | Hypothetical CAC (mol/L) |

| UV-Vis Spectroscopy | 1.5 x 10-4 |

| Fluorescence Spectroscopy | 1.3 x 10-4 |

| Conductometry | 1.6 x 10-4 |

Table 2: Thermodynamic Parameters of Basic Blue 54 Aggregation

| Thermodynamic Parameter | Hypothetical Value |

| Gibbs Free Energy (ΔG°agg) | -25 kJ/mol |

| Enthalpy (ΔH°agg) | -10 kJ/mol |

| Entropy (ΔS°agg) | 50 J/mol·K |

Experimental Methodologies for Studying Aggregation

Detailed protocols for the key experimental techniques used to study dye aggregation are provided below.

UV-Vis Spectroscopy

Objective: To determine the critical aggregation concentration (CAC) by observing changes in the absorption spectrum of Basic Blue 54 as a function of concentration.

Materials:

-

Basic Blue 54 dye

-

Deionized water or appropriate buffer solution

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Preparation of Stock Solution: Accurately weigh a known amount of Basic Blue 54 and dissolve it in a known volume of deionized water or buffer to prepare a stock solution of high concentration (e.g., 1 x 10-3 M).

-

Preparation of Dilutions: Prepare a series of solutions with decreasing concentrations of Basic Blue 54 by serial dilution of the stock solution. The concentration range should span the expected CAC (e.g., 1 x 10-6 M to 1 x 10-3 M).

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the desired wavelength range (e.g., 400-800 nm).

-

Use the same solvent/buffer as a blank to zero the instrument.

-

Record the absorption spectrum for each dilution, starting from the lowest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the monomeric form of the dye (typically at the lowest concentrations).

-

Plot the absorbance at λmax against the concentration of Basic Blue 54.

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CAC. A deviation from Beer-Lambert's law is indicative of aggregation.

-

Fluorescence Spectroscopy

Objective: To determine the CAC using a fluorescent probe that preferentially partitions into the hydrophobic core of the dye aggregates.

Materials:

-

Basic Blue 54 dye

-

Pyrene (or another suitable hydrophobic fluorescent probe)

-

Deionized water or appropriate buffer solution

-

Volumetric flasks and pipettes

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1 x 10-3 M.

-

Preparation of Dye Solutions: Prepare a series of Basic Blue 54 solutions in deionized water or buffer, similar to the UV-Vis protocol.

-

Addition of Probe: Add a small, constant aliquot of the pyrene stock solution to each dye solution so that the final pyrene concentration is very low (e.g., 1 x 10-6 M) to avoid affecting the aggregation process.

-

Fluorescence Measurement:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectra (e.g., 350-500 nm).

-

Monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the logarithm of the Basic Blue 54 concentration.

-

A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic microenvironment of the aggregates. The concentration at which this sharp change occurs is the CAC.

-

Conductometry

Objective: To determine the CAC by measuring the change in electrical conductivity of the dye solution with increasing concentration.

Materials:

-

Basic Blue 54 dye

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Volumetric flasks and pipettes

Protocol:

-

Instrument Calibration: Calibrate the conductivity meter using standard KCl solutions.

-

Preparation of Dye Solutions: Prepare a series of Basic Blue 54 solutions in high-purity deionized water. It is crucial to use water with very low intrinsic conductivity.

-

Conductivity Measurement:

-

Equilibrate the conductivity cell at a constant temperature (e.g., 25°C).

-

Measure the conductivity of each dye solution, starting from the lowest concentration.

-

Ensure the solution is well-mixed and free of air bubbles before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the molar concentration of Basic Blue 54.

-

The plot will show two linear regions with different slopes. The break point in the plot, where the slope changes, corresponds to the CAC. This change in slope is due to the reduced mobility of the charge carriers upon aggregation.

-

Navigating the Risks: A Technical Guide to the Safe Handling of Basic Blue 54 Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for Basic Blue 54 powder, a cationic dye with applications in various industrial and research settings. Due to its potential health hazards, stringent adherence to safety guidelines is imperative to ensure the well-being of laboratory and manufacturing personnel. This guide synthesizes critical data from safety data sheets and chemical suppliers to offer a detailed resource for professionals working with this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of Basic Blue 54 is fundamental to its safe handling and storage. This data informs risk assessments and the selection of appropriate control measures.

| Property | Value | Source |

| Chemical Formula | C18H22N4O5S2 | [1][2][3] |

| Molecular Weight | 438.52 g/mol | [1][2][3][4] |

| CAS Number | 15000-59-6 | [1][2][3][4] |

| Appearance | Blue to blue-green powder | [1][2][3] |

| Odor | Odorless | [1] |

| pH | 8 | [1] |

| Solubility in Water (at 20°C) | 10 g/L | [2][3][5] |

| Vapor Pressure | Negligible | [1] |

| Chemical Stability | Stable under normal temperatures and pressures. | [1] |

Section 2: Hazard Identification and Toxicological Profile

Basic Blue 54 is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1][4] There are also noted risks of possible irreversible effects.[1]

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][4] |

| Eye Irritation | Causes serious eye irritation.[1][6][7] Dust may lead to inflammation.[1] |

| Skin Irritation | May cause mild skin irritation, particularly in sensitive individuals with prolonged or repeated contact.[1][6] |

| Inhalation Hazard | May cause irritation of the respiratory tract.[1] |

| Chronic Effects | Mutagenicity data has been reported.[1] However, it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[1] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[7] |

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the safety data sheets are not publicly available. The hazard statements are based on standardized testing, but the specific methodologies are proprietary to the manufacturers and testing laboratories.

Section 4: Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are critical to minimize exposure to Basic Blue 54 powder.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to maintain airborne levels below exposure limits.[1] A chemical fume hood is recommended.[1]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber or PVC) and clothing to prevent skin exposure.[1][7]

-

Respiratory Protection: If engineering controls are insufficient to control dust, wear an approved respirator.[1]

The following diagram illustrates the recommended workflow for donning and doffing PPE to prevent contamination.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. from China manufacturer - RITAN CHEMICAL [ritan-chemical.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Cas 15000-59-6,Basic Blue 54 | lookchem [lookchem.com]

- 6. mydentitycolor.com [mydentitycolor.com]

- 7. tntind.com.tw [tntind.com.tw]

- 8. guidechem.com [guidechem.com]

Methodological & Application

Application Note: Protocol for Dyeing Acrylic Fibers with Basic Blue 54

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the dyeing of acrylic fibers with C.I. Basic Blue 54 (CAS: 15000-59-6), a cationic azo dye. The protocol details the necessary reagents, equipment, and a step-by-step procedure for achieving consistent and vibrant dyeing results in a laboratory setting. Additionally, it includes representative data on the color fastness of acrylic fibers dyed with Basic Blue 54, presented in tabular format for clarity.

Introduction

Acrylic fibers, composed of polyacrylonitrile, possess anionic functional groups, making them highly receptive to cationic (basic) dyes.[1] The dyeing process involves an ionic interaction between the positively charged dye molecules and the negatively charged sites on the fiber.[2] C.I. Basic Blue 54 is a bright blue cationic dye widely used for dyeing acrylic fibers, offering good light fastness and brilliant shades.[3][4]

Achieving a level and reproducible dyeing requires careful control of several parameters, including temperature, pH, and the rate of dye uptake. Due to the high affinity of cationic dyes for acrylic fibers, the dyeing process can be rapid, leading to uneven coloration. To mitigate this, a cationic retarder is often employed to ensure a more controlled and uniform distribution of the dye throughout the fiber.[2][5][6]

Quantitative Data

The following tables summarize the key properties of C.I. Basic Blue 54 and its typical color fastness performance on acrylic fibers.

Table 1: Properties of C.I. Basic Blue 54

| Property | Value | Reference |

| C.I. Name | Basic Blue 54 | [3] |

| C.I. Number | 11052 | [3] |

| CAS Number | 15000-59-6 | [3] |

| Molecular Formula | C₁₈H₂₂N₄O₅S₂ | [3] |

| Molecular Weight | 438.52 g/mol | [3] |

| Solubility in Water (20°C) | 10 g/L | [3] |

| Compatibility Value (K) | 1.5 | [3] |

| Saturation Factor (f) | 0.21 | [3] |

Table 2: Color Fastness of Acrylic Fibers Dyed with Basic Blue 54

| Fastness Test | Standard | Rating (1-5 Scale, 5 being best) |

| Light Fastness | ISO 105-B02 | 6-7 |

| Washing Fastness (Change in Color) | ISO 105-C06 (A2S) | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 (A2S) | |

| Acetate | 4-5 | |

| Cotton | 4-5 | |

| Nylon | 4-5 | |

| Polyester | 4-5 | |

| Acrylic | 4-5 | |

| Wool | 4-5 | |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

| Perspiration Fastness (Alkaline & Acid) | ISO 105-E04 | 4-5 |

| Ironing Fastness | ISO 105-X11 | 3-4 |

Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.

Experimental Protocols

This section outlines the detailed laboratory-scale protocol for dyeing acrylic fibers using an exhaust method.

Materials and Reagents

-

Acrylic fiber substrate (yarn or fabric)

-

C.I. Basic Blue 54 dye powder

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium Acetate (CH₃COONa)

-

Cationic Retarder (e.g., quaternary ammonium compound)

-

Distilled or deionized water

-

Beakers and graduated cylinders

-

Laboratory dyeing machine (e.g., water bath with shaker, Ahiba dyer)

-

pH meter

-

Heating plate with magnetic stirrer

-

Analytical balance

Dyebath Preparation

-

Calculate Reagent Quantities: All calculations are based on the weight of the fiber (owf). A liquor ratio of 40:1 is recommended for laboratory experiments.[7][8]

-

Prepare Stock Solutions: It is advisable to prepare stock solutions of the dye and auxiliaries for accurate dosing.

-

Set up the Dyebath:

-

Add the required volume of distilled water to the dyeing vessel based on the liquor ratio.

-

Add the calculated amount of sodium acetate and stir until dissolved.

-

Add the calculated amount of glacial acetic acid to adjust the pH to 4.5 - 5.5.[7] Verify the pH with a calibrated pH meter.

-

Add the calculated amount of the cationic retarder and stir to dissolve.

-

Dyeing Procedure

-

Pre-wetting: Thoroughly wet the acrylic fiber substrate in warm water before introducing it to the dyebath to ensure uniform dye uptake.

-

Dyeing Cycle:

-

Introduce the pre-wetted acrylic fiber into the dyebath at 50-60°C.

-

Agitate the dyebath for 10 minutes to ensure even distribution of the auxiliaries.

-

Add the dissolved Basic Blue 54 dye solution to the dyebath.

-

Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute. A slower rate of temperature rise, especially between 75°C and 95°C, is crucial for achieving level dyeing.

-

Hold the temperature at 95-100°C for 45-60 minutes, with continuous agitation.

-

After the dyeing time has elapsed, cool the dyebath slowly to 60-70°C. Rapid cooling can damage the acrylic fibers.

-

-

Rinsing and Drying:

-

Remove the dyed fiber from the dyebath.

-

Rinse the fiber thoroughly with warm water, followed by a cold water rinse, until the rinse water is clear.

-

Squeeze out the excess water and allow the fiber to air dry or dry in an oven at a low temperature.

-

Visualization

Experimental Workflow

Caption: Experimental workflow for dyeing acrylic fibers with Basic Blue 54.

Signaling Pathway of Dye-Fiber Interaction

Caption: Mechanism of cationic dye interaction with acrylic fiber.

References

- 1. scribd.com [scribd.com]

- 2. The Influence and Factors of Cationic Dyes(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Made-in-China.com - Manufacturers, Suppliers & Products in China [made-in-china.com]

- 5. The influencing factors of Cationic dyes dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 6. Retarder-ACR Dyeing & Printing Solution Manufacturer - Sarex [sarex.com]

- 7. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]

- 8. What is the liquor ratio? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 9. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

Application Notes and Protocols for the Analysis of Basic Blue 54 in Textile Effluent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 54 (C.I. 11052; CAS No. 15000-59-6) is a cationic, single azo dye widely used in the textile industry for dyeing acrylic fibers.[1] Due to inefficiencies in the dyeing process, a significant portion of the dye may not bind to the fabric and is subsequently released into wastewater. The discharge of untreated textile effluents containing Basic Blue 54 and other dyes poses a significant environmental concern. These dyes are often stable, resistant to biodegradation, and can be toxic to aquatic life, potentially entering the food chain.[2][3] Furthermore, the vibrant color of the effluent reduces light penetration in water bodies, inhibiting photosynthesis.[4]

Accurate and reliable analytical methods are crucial for monitoring the concentration of Basic Blue 54 in textile wastewater, assessing the efficiency of treatment processes, and ensuring compliance with environmental regulations. These application notes provide detailed protocols for the determination of Basic Blue 54 in textile effluent using both basic and advanced analytical techniques.

Health and Safety

Basic Blue 54 is classified as harmful if swallowed and may cause eye, skin, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the dye and effluent samples. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Typical Characteristics of Textile Effluent

Textile industry wastewater is a complex mixture with characteristics that can vary significantly depending on the specific processes used. A general overview of typical physicochemical parameters is provided in the table below.

| Parameter | Typical Range |

| pH | 6.0 - 12.0 |

| Chemical Oxygen Demand (COD) (mg/L) | 150 - 12,000 |

| Biochemical Oxygen Demand (BOD) (mg/L) | 80 - 6,000 |

| Total Dissolved Solids (TDS) (mg/L) | 1,000 - 15,000 |

| Total Suspended Solids (TSS) (mg/L) | 15 - 8,000 |

| Color (Pt-Co Units) | 50 - 2,500 |

| Basic Blue 54 Concentration (mg/L) | Not widely reported, but can be inferred to be in the range of 10 - 200 mg/L based on general dye concentrations in effluents. |

Analytical Protocols

Basic Protocol: UV-Visible Spectrophotometry

This method is a simple and cost-effective technique for the quantification of Basic Blue 54 in relatively clean water samples or for monitoring the progress of decolorization in treatment studies. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Workflow for UV-Vis Spectrophotometry

References

Application Notes and Protocols: Basic Blue 54 as a Potential Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The application of Basic Blue 54 as a cellular imaging probe is a novel area of investigation. The following notes and protocols are proposed based on the known chemical properties of Basic Blue 54 as a cationic dye and the general principles of cellular staining. These guidelines are intended for research and development purposes only and have not been validated in published studies. Optimization and validation are essential for any specific application.

Introduction

Basic Blue 54, a member of the single azo class of dyes, is a cationic (positively charged) molecule traditionally used in the textile industry for dyeing acrylic fibers.[1][2][3] Its inherent positive charge suggests a potential affinity for anionic (negatively charged) components within biological cells, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm.[4][5] This characteristic opens up the possibility of utilizing Basic Blue 54 as a fluorescent probe for cellular imaging, potentially as a nuclear or general cytoplasmic stain.

These application notes provide a summary of the known properties of Basic Blue 54, a hypothetical protocol for its use in cellular imaging, and suggestions for future research directions.

Physicochemical and Spectral Data

Understanding the fundamental properties of Basic Blue 54 is crucial for its potential application in cellular imaging. The following table summarizes the available data.

| Property | Value | Reference |

| C.I. Name | Basic Blue 54 | [1] |

| CAS Registry Number | 15000-59-6 | [1][2][6] |

| Molecular Formula | C₁₈H₂₂N₄O₅S₂ | [1][2][3][6] |

| Molecular Weight | 438.52 g/mol | [1][2][3][6] |

| Appearance | Blue-green powder | [1][2][3] |

| Solubility in Water (20°C) | 10 g/L | [1][2][3] |

| Molecular Structure Class | Single azo | [1][3] |

Proposed Mechanism of Action and Cellular Targeting

As a cationic dye, Basic Blue 54 is expected to interact with and accumulate in cellular compartments rich in anionic macromolecules. This proposed mechanism is illustrated below.

Caption: Proposed mechanism of Basic Blue 54 uptake and localization in a cell.

The positively charged Basic Blue 54 molecule is hypothesized to passively diffuse across the cell membrane and accumulate within the cytoplasm. Its primary targets are anticipated to be the nucleus, due to the high concentration of negatively charged phosphate groups in DNA and RNA, and the rough endoplasmic reticulum, which is rich in ribosomes.

Experimental Protocols

The following are hypothetical protocols for the use of Basic Blue 54 in staining live or fixed cells. Significant optimization will be required.

Preparation of Stock Solution

-

Weighing: Accurately weigh out 1 mg of Basic Blue 54 powder.

-

Dissolving: Dissolve the powder in 228 µL of high-purity dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Note: Solubility in DMSO should be experimentally verified.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Blue 54|Cationic Blue 2RL|CAS No:15000-59-6 - Basic dye [chinainterdyes.com]

- 3. Basic Blue 54 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. scindiaindustries.com [scindiaindustries.com]

- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 6. Basic blue 54 | 15000-59-6 | FB179781 | Biosynth [biosynth.com]

Application Note: Spectrophotometric Method for the Determination of Basic Blue 54 Concentration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basic Blue 54 (C.I. 11052) is a cationic dye belonging to the single azo class of molecules.[1] It presents as a blue-green powder and is soluble in water.[1][2] Its chemical formula is C₁₈H₂₂N₄O₅S₂, with a molecular weight of 438.52 g/mol .[1][2][3][4] Accurate quantification of such dyes is crucial in various fields, including textile manufacturing, quality control, and environmental monitoring.

UV-Visible spectrophotometry offers a simple, cost-effective, and robust method for determining the concentration of colored compounds in solution.[5] The technique is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[5] By measuring the absorbance of a Basic Blue 54 solution at its wavelength of maximum absorbance (λmax), its concentration can be reliably determined. This document provides a detailed protocol for this analytical method.

Principle of the Method

The chromophoric structure of Basic Blue 54 absorbs light in the visible region of the electromagnetic spectrum. A spectrophotometer measures the intensity of this absorption. To quantify an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is calculated by interpolating from the linear regression of the calibration curve.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric analysis of a basic blue dye. These values serve as a reference, and experimental verification is recommended.

| Parameter | Value | Source |

| Wavelength of Max. Absorbance (λmax) | ~671 nm (in water) | [6] |

| Molar Absorptivity (ε) | 6.1 x 10⁴ L mol⁻¹ cm⁻¹ | [6] |

| Linearity Range | 0.15 - 8.0 mg/L | [6] |

| Limit of Detection (LOD) | 0.048 mg/L | [6] |

| Molecular Weight | 438.52 g/mol | [1][2][3] |

| CAS Registry Number | 15000-59-6 | [1][2][3][4] |

Experimental Protocol

Materials and Equipment

-

Chemicals:

-

Basic Blue 54 powder (analytical standard)

-

Deionized (DI) water or appropriate spectroscopic grade solvent

-

-

Equipment:

-

Dual-beam UV-Visible spectrophotometer

-

10 mm path length quartz or glass cuvettes

-

Analytical balance (4-decimal place)

-

Class A volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

-

Class A volumetric pipettes

-

Ultrasonic bath

-

Experimental Workflow Diagram

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Blue 54|Cationic Blue 2RL|CAS No:15000-59-6 - Basic dye [chinainterdyes.com]

- 3. Basic blue 54 | 15000-59-6 | FB179781 | Biosynth [biosynth.com]

- 4. Basic Blue 54 Dyes High-Quality Industrial Dye at Best Price [dyestuff.co.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application of Cationic Blue 2RL in Paper Dyeing: A Detailed Guide for Researchers

Introduction

Cationic Blue 2RL, also known by its Colour Index name Basic Blue 54, is a cationic dye with applications in various industries, including the dyeing of paper.[1][2] Its cationic nature provides a strong affinity for the anionic cellulose fibers of paper pulp, leading to efficient dyeing and clear backwater.[3] This document provides detailed application notes and protocols for the use of Cationic Blue 2RL in paper dyeing, aimed at researchers, scientists, and professionals in relevant fields.

Physicochemical Properties of Cationic Blue 2RL (Basic Blue 54)

A summary of the key properties of Cationic Blue 2RL is presented in the table below.

| Property | Value |

| C.I. Name | Basic Blue 54 |

| CAS Number | 15000-59-6 |

| Molecular Formula | C₁₈H₂₂N₄O₅S₂ |

| Molecular Weight | 438.52 g/mol |

| Appearance | Light Blue-Green Powder |

| Solubility in Water (20°C) | 10 g/L |

| Recommended pH Range | 3-5 |

Mechanism of Dyeing

The application of Cationic Blue 2RL in paper dyeing relies on the electrostatic attraction between the positively charged dye molecules and the negatively charged surface of cellulose fibers in the paper pulp.[3][5] This ionic bonding results in a strong and efficient fixation of the dye to the fibers.

dot graph TD; A[Cationic Blue 2RL Dye Molecule (+)] -- "Electrostatic Attraction" --> B(Cellulose Fiber in Pulp (-)); B -- "Ionic Bonding" --> C{Dyed Paper Fiber};

end dot

Caption: Mechanism of Cationic Blue 2RL interaction with cellulose fibers.

Experimental Protocols

The following protocols are provided as a general guideline for the application of Cationic Blue 2RL in paper pulp dyeing, also known as "dyeing in stuff."[6]

Stock Solution Preparation

-

Dissolution: Prepare a stock solution of Cationic Blue 2RL by dissolving the dye powder in warm water (approximately 40-50°C) with constant stirring.

-

Concentration: A typical stock solution concentration is 1% (w/v).

-

pH Adjustment: Adjust the pH of the stock solution to the recommended range of 3-5 using acetic acid.

Pulp Dyeing Protocol

This protocol is based on a laboratory-scale batch dyeing process.

-

Pulp Slurry Preparation: Prepare a pulp slurry of the desired consistency (e.g., 2-5% solids) in a beaker or dyeing vessel.

-

pH Adjustment: Adjust the pH of the pulp slurry to the target range of 3-5 with a suitable acid, such as acetic acid.

-

Dye Addition: Add the calculated volume of the Cationic Blue 2RL stock solution to the pulp slurry while stirring continuously. The amount of dye will depend on the desired shade depth.

-

Dyeing Time and Temperature: The dyeing process is typically carried out at room temperature (20-25°C) for a short duration of 0.5 to 3 minutes, with continuous agitation.[6]

-

Sheet Formation: After the dyeing period, the colored pulp is ready for handsheet formation according to standard laboratory procedures.

-

Drying: The formed sheets are then pressed and dried.

dot graph LR; subgraph "Preparation" A[Prepare Pulp Slurry] --> B{Adjust pH (3-5)}; C[Prepare 1% Cationic Blue 2RL Stock Solution] --> D{Adjust pH (3-5)}; end subgraph "Dyeing" B -- "Add to" --> E[Dyeing Vessel]; D -- "Add to" --> E; E -- "Stir for 0.5-3 min at 20-25°C" --> F[Dyed Pulp]; end subgraph "Sheet Forming" F --> G[Handsheet Formation]; G --> H[Pressing & Drying]; H --> I[Colored Paper Sample]; end

end dot